4-Fluoro-2-(4-fluorophenyl)aniline
Overview
Description
4-Fluoro-2-(4-fluorophenyl)aniline is an organofluorine compound with the molecular formula C12H9F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 4 and 2 positions of the phenyl rings. This compound is known for its applications in various fields, including pharmaceuticals and material sciences .
Mechanism of Action
Target of Action
It’s worth noting that various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar, can affect a broad range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoronitrobenzene with aniline under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques to reduce the nitro group in 4-fluoronitrobenzene to an amine group. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives that have significant applications in pharmaceuticals and material sciences .
Scientific Research Applications
4-Fluoro-2-(4-fluorophenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog with a single fluorine atom.
2-Fluoroaniline: Another analog with the fluorine atom at the 2 position.
4-Fluoro-2-nitroaniline: A compound with a nitro group instead of an amine group.
Uniqueness
4-Fluoro-2-(4-fluorophenyl)aniline is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution enhances its stability and interaction with various targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISDZSQMKDJQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291133 | |
Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188731-35-3 | |
Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188731-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-(4-fluorophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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